3-oxopiperidine-1-carbonyl chloride
Description
Properties
CAS No. |
2742661-05-6 |
|---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Navigating the Data Gap for a Reactive Intermediate
An Application Scientist's Guide to the Safe Handling of 3-Oxopiperidine-1-carbonyl chloride: A Synthesis of Known Hazards and Best Practices
This guide is designed for the practicing researcher and drug development professional. As Senior Application Scientists, we are often faced with synthesizing safety protocols from first principles. This document serves as a technical whitepaper on the inferred safety profile and handling of 3-oxopiperidine-1-carbonyl chloride. By dissecting its core functional groups—the highly reactive acyl chloride and the bioactive piperidone core —we can construct a robust, field-proven framework for its safe utilization. This guide prioritizes not just the what of safety protocols, but the fundamental chemical causality, or the why, behind each recommendation.
Part 1: Deconstructing the Hazard Profile
The primary driver of this compound's hazard profile is the acyl chloride functional group. This group is notoriously reactive, a characteristic that makes it useful in synthesis but demanding in handling.
The Acyl Chloride Moiety: A Locus of Reactivity Acyl chlorides are powerful electrophiles that react readily, and often violently, with a wide range of nucleophiles. The most ubiquitous nucleophile in a laboratory environment is water.
-
Hydrolysis: The paramount hazard is its violent reaction with water, including atmospheric moisture. This exothermic reaction hydrolyzes the acyl chloride to the corresponding carboxylic acid and generates corrosive hydrogen chloride (HCl) gas. This reaction is the root cause of the compound's corrosivity and lachrymatory (tear-inducing) properties.[2][3][4] Even exposure to humid air can cause the compound to fume as it releases HCl.[2]
-
Reactivity with Other Nucleophiles: Beyond water, it will react vigorously with alcohols, amines, and other common laboratory solvents and reagents. This necessitates careful planning of reaction conditions and quenching procedures.
The Piperidone Core: Baseline Biological Considerations While the acyl chloride dictates the immediate handling hazards, the piperidine core is a well-known scaffold in medicinal chemistry. Piperidine and its derivatives can exhibit a range of biological activities and associated toxicities. The primary concerns for similar structures are irritation to the skin, eyes, and respiratory system.[5][6][7]
Synthesized Hazard Classification Based on the known hazards of analogous acyl chlorides and piperidine derivatives, we can project a GHS classification for 3-oxopiperidine-1-carbonyl chloride to guide our handling procedures.
| Hazard Class | Hazard Category | GHS Pictogram | Hazard Statement | Rationale / Supporting Evidence |
| Acute Toxicity, Inhalation | Category 3 | Skull and Crossbones | H331: Toxic if inhaled. | Acyl chlorides release corrosive HCl gas upon hydrolysis. Inhalation of related compounds like oxalyl chloride is fatal. |
| Skin Corrosion/Irritation | Category 1B | Corrosion | H314: Causes severe skin burns and eye damage. | The compound and its hydrolysis product (HCl) are highly corrosive to skin tissue.[8][9] |
| Serious Eye Damage/Irritation | Category 1 | Corrosion | H318: Causes serious eye damage. | Vapors and splashes can cause permanent eye damage. This is a well-documented hazard for all acyl chlorides.[4][8] |
| Substances which, in contact with water, emit flammable gases | Category 1 | Flame, Corrosion | H260: In contact with water releases flammable gases which may ignite spontaneously. | While not all acyl chlorides are assigned this, the violent reaction with water is a shared trait. The potential for aerosolizing reactive material necessitates this conservative classification. |
Part 2: A Framework for Exposure Control
Controlling exposure is paramount. A multi-layered approach, beginning with engineering controls and culminating in personal protective equipment (PPE), establishes a self-validating system of safety.
Hierarchy of Controls Workflow The following diagram illustrates the prioritized approach to mitigating the risks associated with 3-oxopiperidine-1-carbonyl chloride.
Caption: A workflow for the safe handling of the solid reagent.
-
Scientist's Note (Step 1): Flame-drying glassware is not merely a suggestion; it is critical. Adsorbed water on the glass surface is sufficient to hydrolyze a significant amount of the acyl chloride, compromising your reaction and creating a hazardous situation. [3]* Scientist's Note (Step 5): Never quench an acyl chloride reaction with water directly. The reaction can be violent and generate a large amount of HCl aerosol. A stirred, cold, weak base solution allows for a controlled neutralization of both the reagent and the HCl byproduct.
Part 4: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
| Emergency Situation | Immediate Action | Follow-Up / Rationale |
| Inhalation | Move the affected person to fresh air immediately. Call for emergency medical assistance. [8] | Do not attempt mouth-to-mouth resuscitation. The primary risk is severe damage to the respiratory tract from corrosive HCl gas. [10] |
| Skin Contact | Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [8] | Speed is critical. The compound causes chemical burns on its own and generates HCl upon contact with skin moisture, leading to a secondary acid burn. [4] |
| Eye Contact | Flush eyes immediately and continuously with water for at least 15 minutes, holding the eyelids open. Seek immediate, specialized medical attention. [8] | Do not delay. This is a vision-threatening emergency. The corrosive nature of the compound can cause irreversible eye damage. [10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison control center or seek immediate medical attention. [8] | Inducing vomiting can cause secondary damage to the esophagus. The material is corrosive and can cause perforation of the digestive tract. [10] |
| Small Spill (<10g) | Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials. [11][12] | Collect the absorbed material using non-sparking tools into a tightly sealed container for hazardous waste disposal. Ventilate the area. |
| Fire | Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. DO NOT USE WATER. | Water will react violently with the compound, exacerbating the situation. Fire may produce irritating and highly toxic gases. [5][10] |
Conclusion: A Proactive Culture of Safety
3-Oxopiperidine-1-carbonyl chloride is a potent synthetic tool, but its utility is matched by its significant hazards. In the absence of a formal SDS, a proactive, science-led approach to safety is not just recommended—it is required. By understanding the chemical principles that govern its reactivity, particularly its violent intolerance for moisture, researchers can implement robust engineering controls, wear appropriate PPE, and follow meticulous handling protocols. This guide provides the framework for that understanding, empowering scientists to harness the synthetic power of this reagent while maintaining an uncompromising commitment to laboratory safety.
References
-
ACS Publications. A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Available from: [Link]
-
Reddit. Acetyl Chloride Storage : r/chemistry. Available from: [Link]
-
EPA Comptox Dashboard. 1-(tert-Butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid - Hazard. Available from: [Link]
-
ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?. Available from: [Link]
-
GHC. Carbonyl Chloride Safety Data Sheet. Available from: [Link]
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of N-Substituted 3-Oxopiperidine-1-carboxamides from Primary Amines
Introduction: The Strategic Value of the 3-Oxopiperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, present in numerous classes of therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. This application note details the synthesis of N-substituted 3-oxopiperidine-1-carboxamides, a class of valuable intermediates, through the robust and efficient reaction of 3-oxopiperidine-1-carbonyl chloride with primary amines.
This transformation leverages the classic nucleophilic acyl substitution mechanism to create a stable amide bond, a cornerstone of medicinal chemistry.[2] The resulting scaffold is particularly powerful as it combines three key features:
-
A piperidine core for interaction with biological targets.
-
A stable N-aryl or N-alkyl carboxamide for further vector exploration.
-
A ketone at the 3-position , which serves as a versatile synthetic handle for subsequent modifications, such as reduction or reductive amination, enabling rapid library diversification.[3]
This guide provides a comprehensive overview of the reaction mechanism, a detailed and validated experimental protocol, troubleshooting advice, and a discussion of the scaffold's application in drug development.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[4] The primary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the 3-oxopiperidine-1-carbonyl chloride.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electron-deficient carbonyl carbon of the acyl chloride. This breaks the carbon-oxygen π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion—an excellent leaving group—is eliminated.[5][6]
-
Deprotonation: The resulting protonated amide is highly acidic. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-substituted amide product.[6] This base can be a second equivalent of the primary amine reactant or an added non-nucleophilic base like triethylamine. The base is consumed by reacting with the hydrogen chloride (HCl) generated in situ, forming an ammonium salt byproduct.[7][8]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Detailed Experimental Protocol
This protocol describes a representative synthesis of N-benzyl-3-oxopiperidine-1-carboxamide.
3.1. Materials and Equipment
-
Reagents:
-
3-Oxopiperidine hydrochloride (or a protected precursor like 1-Boc-3-piperidone)
-
Triphosgene or Phosgene source (for synthesis of the carbonyl chloride)
-
Benzylamine (≥99%)
-
Triethylamine (TEA, ≥99.5%, distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM, ≥99.8%)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (for chromatography)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
Analytical equipment (TLC, NMR, MS)
-
3.2. Synthesis of 3-Oxopiperidine-1-carbonyl chloride Note: 3-Oxopiperidine-1-carbonyl chloride is highly reactive and moisture-sensitive and is typically prepared in situ or used immediately after synthesis. It is not commonly available commercially.
This precursor is synthesized from a suitable 3-oxopiperidine derivative. For researchers' convenience, a common starting material is the more stable N-Boc protected 1-Boc-3-piperidone[9], which would require deprotection followed by reaction with a phosgene source.
3.3. Step-by-Step Procedure for Amide Formation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (e.g., benzylamine, 1.0 eq) and triethylamine (1.2 eq).
-
Dissolution: Add anhydrous DCM via syringe to dissolve the reagents. The amount of solvent should be sufficient to ensure stirring, typically aiming for a 0.2-0.5 M concentration of the amine.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Addition of Acyl Chloride: Dissolve 3-oxopiperidine-1-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. The reaction is often exothermic, and maintaining the temperature below 5-10 °C is critical to minimize side reactions.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any unreacted amine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-substituted 3-oxopiperidine-1-carboxamide.
Data and Expected Outcomes
The choice of base and reaction conditions can influence the outcome. The following table summarizes typical parameters and expected results.
| Primary Amine (R-NH₂) | Base (eq.) | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| Aliphatic (e.g., Benzylamine) | TEA (1.2) | 0 to RT | 2 - 4 | 75-95% | Generally fast and high-yielding. Reaction is exothermic.[8] |
| Aliphatic (e.g., Benzylamine) | Amine (2.2) | 0 to RT | 3 - 5 | 70-90% | One equivalent of the valuable amine is consumed as the base.[6] |
| Aromatic (e.g., Aniline) | TEA (1.2) | 0 to RT | 4 - 12 | 60-85% | Slower reaction due to the lower nucleophilicity of aromatic amines. |
| Sterically Hindered | TEA (1.5) | RT to 40°C | 12 - 24 | 40-70% | May require forcing conditions (heat) and longer reaction times. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Hydrolyzed Acyl Chloride: Reagent was exposed to moisture. | Use freshly prepared or a new batch of 3-oxopiperidine-1-carbonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| Insufficient Base: Incomplete scavenging of HCl protonates the primary amine, rendering it non-nucleophilic. | Ensure at least one equivalent of base per equivalent of HCl produced is used. Use a slight excess (1.1-1.2 eq) of triethylamine. | |
| Incomplete Reaction | Low Nucleophilicity of Amine: Electron-withdrawing groups on an aromatic amine or steric hindrance can slow the reaction. | Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF). Increase reaction time. Consider using a more forcing base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Formation of Impurities | Reaction with Solvent: Use of nucleophilic solvents (e.g., alcohols) will consume the acyl chloride. | Strictly use anhydrous, non-protic solvents like DCM, THF, or acetonitrile. |
| Side reactions at 3-keto position: Unlikely under these conditions but possible with very strong bases or prolonged heating. | Maintain low temperatures during the addition phase. Avoid overly strong, non-hindered bases. |
Safety Precautions
Handling the reagents for this reaction requires strict adherence to safety protocols.
-
3-Oxopiperidine-1-carbonyl chloride: As with all acyl chlorides, this reagent is highly corrosive and reacts violently with water to release corrosive HCl gas. It causes severe skin burns and eye damage.[10][11][12]
-
Primary Amines: Many amines are flammable, toxic, and/or corrosive. Consult the specific Safety Data Sheet (SDS) for the amine being used.[13]
-
Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen.
-
Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged DCM exposure; use appropriate layered gloves), and chemical safety goggles or a face shield.[14][15]
-
Quenching: Excess acyl chloride should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.
Applications in Drug Development
The N-substituted 3-oxopiperidine-1-carboxamide core is a highly valuable platform for building molecular complexity in drug discovery programs.[16][17]
Caption: Figure 2: Synthetic Utility of the Scaffold.
-
Library Synthesis: By varying the primary amine used in the initial reaction, a diverse library of analogues can be rapidly synthesized to explore the structure-activity relationship (SAR) around the carboxamide vector.
-
Further Functionalization: The true power of this intermediate lies in the reactivity of the 3-keto group. It can undergo:
-
Reductive Amination: Introducing a second amine substituent at the C3 position, opening pathways to compounds like 3-aminopiperidine derivatives, which are key fragments in many modern pharmaceuticals, including DPP-4 inhibitors and JAK inhibitors.[18]
-
Reduction: Stereoselective or non-selective reduction of the ketone to a secondary alcohol provides a new hydrogen bond donor/acceptor and a chiral center.[19]
-
Carbonyl Chemistry: Reactions such as Wittig olefination can be used to introduce carbon-based substituents at the C3 position.
-
This strategic combination of a robust amide coupling followed by diversification at a reactive ketone makes the chemistry described herein a powerful tool for medicinal chemists and drug development professionals.
References
-
Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Save My Exams. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. [Link]
-
Revisionsheets. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]
-
SparkL. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 1-Acetylpiperidine-4-carbonyl chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. [Link]
-
D'yachenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7332. [Link]
- Google Patents. (2014, June 5). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PharmaCompass. (n.d.). 3-oxopiperidine-1-carboxylic acid tert-butyl ester. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]
-
Semantic Scholar. (n.d.). A convenient synthesis of amides from carboxylic acids and primary amines. [Link]
-
Chemical Communications (RSC Publishing). (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
Shout Education. (n.d.). Reactions of Acyl Chlorides With Ammonia or Primary Amines. ChemKey. [Link]
-
savvy-chemist. (2018, March 8). Amines (3): Nucleophilic reactions. [Link]
-
ChemBK. (2024, April 9). piperidine-1-carbonyl chloride. [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions. [Link]
Sources
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- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 3-Oxopiperidine-1-carbonyl Chloride
Core Chemical Context
3-oxopiperidine-1-carbonyl chloride (also known as N-chlorocarbonyl-3-piperidone) is a bifunctional electrophile. Unlike simple alkyl carbamoyl chlorides, this reagent possesses a ketone at the C3 position. This structural feature significantly alters its stability profile:
-
Enhanced Electrophilicity: The electron-withdrawing ketone group (via induction) destabilizes the N-lone pair donation into the carbonyl chloride. This makes the C-Cl bond more reactive toward nucleophiles (including water) compared to simple piperidine-1-carbonyl chloride.
-
Secondary Degradation Risks: Hydrolysis generates HCl. The 3-oxopiperidine ring is sensitive to acid-catalyzed aldol-type self-condensation or polymerization. Therefore, moisture ingress triggers a cascade failure: Hydrolysis
Acid Generation Ring Degradation.
Interactive Troubleshooting Guide
Module A: Storage & Prevention (The "Defense" Phase)
Q: I received the shipment on dry ice, but I can't use it immediately. Can I store it in the -20°C freezer in the original bottle? A: Conditional Yes, but with precautions. Original packaging often lacks a true hermetic seal once the secondary bag is opened.
-
The Fix: Place the original bottle inside a secondary jar containing activated desiccant (e.g., Drierite or 4Å molecular sieves) and flush this outer jar with Argon before sealing. Store at -20°C or lower .
-
Why: Carbamoyl chlorides can slowly decompose even at low temperatures if moisture is present. The "double-containment" method creates a micro-environment that scavenges any moisture permeating the cap.
Q: Which solvent should I use for making a stock solution? A: Anhydrous Dichloromethane (DCM) or Toluene.
-
Avoid: Ethers (THF/Diethyl ether) unless freshly distilled/inhibitor-free, as they can contain peroxides or wetness that initiates degradation. Never use alcohols or amines.
-
Critical Parameter: Solvents must be dried to <50 ppm water content.
-
Pro-Tip: If using DCM, add a small amount of solid K₂CO₃ (anhydrous) to the stock solution bottle. It acts as an acid scavenger for any trace HCl formed, preventing the autocatalytic degradation of the ketone ring.
Q: I see a white crust forming on the septum or cap. Is the reagent ruined? A: Likely compromised, but potentially salvageable.
-
Diagnosis: The white solid is typically 3-oxopiperidinium chloride (the amine salt), formed after the carbamoyl chloride hydrolyzes and decarboxylates.
-
Action: Do not scrape the solid back into the bottle. Filter the liquid reagent through a syringe filter (PTFE, 0.45 µm) under an inert atmosphere to remove the salt. Re-titrate the filtrate immediately (see Module C).
Module B: Reaction Optimization (The "Process" Phase)
Q: My reaction yields are inconsistent. I suspect hydrolysis during the addition step. How do I mitigate this? A: Switch to "Inverse Addition" and lower temperatures.
-
Standard (Risky): Adding the reagent to your nucleophile.
-
Optimized: Add your nucleophile slowly to a solution of the 3-oxopiperidine-1-carbonyl chloride at -10°C to 0°C .
-
Why: Hydrolysis is a competitive reaction. By keeping the carbamoyl chloride in excess and cold during the mixing phase, you suppress the rate of water attack relative to your desired nucleophile.
Q: Can I use aqueous base (Schotten-Baumann conditions) for coupling? A: No. While simple benzoyl chlorides tolerate biphasic aqueous conditions, this reagent is too sensitive due to the C3-ketone activation.
-
Alternative: Use a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine or 2,6-Lutidine) in an anhydrous organic solvent.
Mechanism of Failure (Visualization)
Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates how a single water molecule triggers the loss of the reagent and the generation of destructive byproducts.[1]
Figure 1: Hydrolysis cascade of 3-oxopiperidine-1-carbonyl chloride. Note that the HCl generated in step 1 reacts with the product of step 3 to form the insoluble salt, removing active reagent from the solution.
Experimental Protocols
Protocol A: Rapid Purity Check (Derivatization Assay)
Do not rely on direct LCMS of the chloride, as it hydrolyzes on the column.
-
Reagent Prep: Dissolve 50 µL of the suspect 3-oxopiperidine-1-carbonyl chloride in 500 µL anhydrous Acetonitrile (MeCN).
-
Quench: Add 100 µL of Benzylamine (excess).
-
Incubate: Let stand at RT for 5 minutes.
-
Analyze: Inject on HPLC/LCMS.
-
Target Peak: Look for the Urea adduct (N-benzyl-3-oxopiperidine-1-carboxamide).
-
Impurity Peak: Look for the bis-urea or the free amine (3-piperidone).
-
Calculation: % Purity = (Area of Urea Adduct / Total Area of Piperidine species) × 100.
-
Protocol B: Solvent Compatibility Matrix
| Solvent Class | Suitability | Notes |
| Chlorinated (DCM, CHCl₃) | Excellent | Must be stabilized with Amylene, not Ethanol. |
| Aromatic (Toluene, Benzene) | Good | Lower solubility at -20°C; watch for precipitation. |
| Ethers (THF, Dioxane) | Moderate | High Risk: Peroxides promote radical decomposition. Must be distilled. |
| Esters (EtOAc) | Poor | Can undergo transacylation over long periods; often "wet". |
| Alcohols/Amines | FORBIDDEN | Immediate reaction. |
References & Authority
-
Mechanistic Foundation:
-
Synthesis & Handling Context:
-
Reagent Specifics (Analogous Structures):
-
Title: N-Boc-3-piperidone (Precursor handling).[7]
-
Relevance: Provides safety and stability data for the 3-oxopiperidine scaffold, highlighting its sensitivity to heat and base.
-
Source:
-
-
Titration Methodology:
-
Title: Determination of Chloride Content in Acid Chlorides.
-
Relevance: Standard operating procedure for silver nitrate titration to determine purity of hydrolyzable chlorides.
-
Source:
-
Sources
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- 6. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
- 7. 3-oxopiperidine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
storage conditions to prevent decomposition of 3-oxopiperidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-oxopiperidine-1-carbonyl chloride. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the storage and handling of this highly reactive compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your experiments.
Understanding the Instability of 3-Oxopiperidine-1-carbonyl chloride
3-Oxopiperidine-1-carbonyl chloride is a bifunctional molecule containing a highly reactive acyl chloride and a ketone. This combination of functional groups makes it susceptible to several decomposition pathways. The primary routes of degradation are hydrolysis from atmospheric moisture and potential intramolecular reactions catalyzed by trace impurities. Proper storage and handling are therefore critical to maintaining the compound's purity and reactivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses problems that may arise during the storage and use of 3-oxopiperidine-1-carbonyl chloride, linking them to potential storage-related causes.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no reactivity in acylation reactions | Decomposition of the acyl chloride to the corresponding carboxylic acid (or its unstable carbamic acid precursor) due to hydrolysis.[1][2][3] | Ensure the compound has been stored under strictly anhydrous conditions.[4][5][6] Use a fresh bottle or re-purify the material if moisture exposure is suspected. Always handle the compound under an inert atmosphere (e.g., nitrogen or argon).[5][6] |
| Formation of unexpected byproducts | Intramolecular reactions, such as self-condensation, may be occurring.[7] These can be catalyzed by acid (e.g., HCl) formed from partial hydrolysis. | Store the compound at low temperatures to minimize the rate of side reactions.[8] Ensure that all solvents and reagents used in subsequent reactions are scrupulously dry. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | The presence of degradation products alongside the desired compound. | Review storage and handling procedures. Consider analyzing a freshly opened sample to establish a baseline for purity. |
| Visible fuming when the container is opened | Reaction with atmospheric moisture to produce HCl gas.[2] | This is characteristic of reactive acyl chlorides.[2] While some fuming is expected, excessive fuming may indicate a compromised container seal. Always open and handle in a well-ventilated fume hood.[2][4] |
| Solidification or clumping of the material (if a liquid) | Polymerization or the formation of crystalline degradation products. | Discard the material as it is likely significantly decomposed. Review storage conditions to prevent recurrence. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 3-oxopiperidine-1-carbonyl chloride?
A1: The most significant and rapid decomposition pathway is hydrolysis.[3][9][10] The acyl chloride functional group reacts readily with water, including atmospheric moisture, to form the corresponding carbamic acid, which is unstable and can further decompose.[1][2] This reaction is often vigorous and produces corrosive hydrogen chloride gas.[2]
Q2: What are the ideal storage temperature and atmospheric conditions?
A2: For optimal stability, 3-oxopiperidine-1-carbonyl chloride should be stored at low temperatures, typically between 2-8°C, in a refrigerator.[8] It is crucial to store it under a dry, inert atmosphere such as nitrogen or argon to prevent hydrolysis.[2][5][6] The container must be tightly sealed to prevent moisture ingress.[8][11]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While lower temperatures generally slow down decomposition, it's important to consider the freeze-thaw cycles. Each time the container is removed from the freezer, condensation can form on the exterior and potentially enter when opened. If freezer storage is necessary, allow the container to warm to room temperature in a desiccator before opening.
Q4: How can I safely handle and dispense this reagent?
A4: All handling of 3-oxopiperidine-1-carbonyl chloride should be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Use of air-free techniques, such as working in a glovebox or using Schlenk lines with syringes and cannulas, is highly recommended for transferring the reagent to maintain an inert atmosphere and prevent exposure to moisture.[5][12][13]
Q5: What are the signs that my sample of 3-oxopiperidine-1-carbonyl chloride has decomposed?
A5: Signs of decomposition include a decrease in reactivity, the presence of a strong acidic odor (due to HCl), changes in physical appearance (e.g., discoloration, solidification), and the appearance of extra peaks in analytical data (e.g., a carboxylic acid peak in an IR spectrum or additional signals in an NMR spectrum).
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container: Ensure the compound is in a container with a tight-fitting, corrosion-resistant cap. A bottle with a PTFE-lined cap is ideal. For long-term storage, consider a flame-sealed ampoule.
-
Inert Atmosphere: Before sealing, flush the container headspace with a dry, inert gas like nitrogen or argon.[6]
-
Sealing: Tightly seal the primary container. For added protection, you can wrap the cap with Parafilm®.
-
Secondary Containment: Place the primary container into a labeled, sealed, and chemically resistant secondary container.
-
Refrigeration: Store the secondary container in a refrigerator at 2-8°C.[8]
Protocol 2: Safe Handling and Dispensing
-
Preparation: Before opening, allow the container to warm to room temperature inside a desiccator to prevent moisture condensation.
-
Inert Atmosphere Transfer: Conduct all transfers under a positive pressure of an inert gas. Use a dry syringe or cannula to withdraw the required amount.[5]
-
Reaction Quenching: Any residual reagent on labware should be quenched carefully. A common method is the slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol like isopropanol.
-
Resealing: After dispensing, re-flush the container headspace with inert gas before tightly sealing and returning to refrigerated storage.
Visualizing Decomposition and Prevention
To better understand the chemical principles at play, the following diagrams illustrate the primary decomposition pathway and the logical workflow for troubleshooting.
Caption: Primary decomposition pathway of 3-oxopiperidine-1-carbonyl chloride.
Sources
- 1. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
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- 8. chemos.de [chemos.de]
- 9. savemyexams.com [savemyexams.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. ERIC - EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan [eric.ed.gov]
handling moisture sensitivity of 3-oxopiperidine-1-carbonyl chloride
An Application Scientist's Guide to Handling 3-Oxopiperidine-1-Carbonyl Chloride: A Technical Support Resource
Welcome to the technical support center for 3-oxopiperidine-1-carbonyl chloride. As a Senior Application Scientist, I understand that successfully integrating highly reactive reagents into your synthetic workflows is critical for advancing your research. This guide is designed to provide you, our scientific colleagues, with practical, field-tested insights and troubleshooting advice for handling the inherent moisture sensitivity of this valuable building block. Our goal is to move beyond mere procedural steps, offering a causal understanding that empowers you to anticipate challenges and ensure reproducible success.
The Core Challenge: Inherent Reactivity with Water
3-Oxopiperidine-1-carbonyl chloride is a powerful acylating agent, prized for its ability to introduce the 3-oxopiperidine moiety into a wide range of molecules. However, the very electrophilicity that makes it so useful also renders it highly susceptible to hydrolysis.[1][2] The acyl chloride functional group reacts readily with water, even trace amounts present in the atmosphere or adsorbed onto glassware.[3][4]
This reaction, a classic nucleophilic acyl substitution, degrades the reagent into 3-oxopiperidine-1-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This degradation is not a minor inconvenience; it is the primary failure point in reactions involving this compound, leading to diminished yields, complex purification profiles, and wasted resources.
Caption: Hydrolysis pathway of 3-oxopiperidine-1-carbonyl chloride.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered in the lab, framed in a direct question-and-answer format.
Q1: My acylation reaction has a low (or zero) yield. The starting material is mostly unreacted. What went wrong?
This is the most frequent issue and almost always points to premature degradation of the acyl chloride. Let's diagnose the potential points of moisture entry.
A1: The primary suspect is hydrolysis of your 3-oxopiperidine-1-carbonyl chloride before or during the reaction.
Troubleshooting Workflow:
-
Assess Your Reagents & Solvents:
-
Acyl Chloride Integrity: Was the bottle handled under an inert atmosphere (argon or nitrogen)?[7] If the cap was opened on the bench, even briefly on a humid day, significant degradation can occur.
-
Solvent Anhydrousness: Standard "reagent grade" solvents are often insufficient. Use commercially available anhydrous solvents packaged under an inert atmosphere or dry your solvents using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
-
Evaluate Your Glassware & Setup:
-
Remove Adsorbed Water: Glassware must be rigorously dried immediately before use. The thin film of moisture on untreated glassware is enough to compromise the reaction.[3] Oven-drying (e.g., 125°C overnight) or flame-drying under vacuum are standard procedures.[3][8] Allow the glassware to cool to room temperature under a stream of inert gas, not in the open air.[8]
-
Maintain an Inert Atmosphere: The reaction must be conducted under a slight positive pressure of dry nitrogen or argon from start to finish.[4] This can be achieved with a gas manifold (Schlenk line) or, for simpler setups, an inert gas-filled balloon.[8][9]
-
-
Review Your Transfer Technique:
-
Solids: The ideal method for transferring the solid reagent is inside a glovebox. If a glovebox is unavailable, use a positive flow of inert gas directed into the container while quickly weighing and transferring the solid.
-
Solutions: If you are transferring a solution of the acyl chloride, use a dry, gas-tight syringe that has been flushed with inert gas.[9][10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fauske.com [fauske.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Oxopiperidine-1-carbonyl Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the precise characterization of reactive intermediates is paramount for ensuring the integrity and success of multi-step syntheses. 3-Oxopiperidine-1-carbonyl chloride is a valuable bifunctional building block, featuring a reactive acyl chloride for nucleophilic substitution and a ketone for further derivatization. Its utility, however, is intrinsically linked to the ability to verify its structure and purity, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.
Predicted ¹H NMR Spectrum of 3-Oxopiperidine-1-carbonyl Chloride
The structure of 3-oxopiperidine-1-carbonyl chloride dictates a specific pattern of signals in its ¹H NMR spectrum. The piperidine ring, in a chair or rapidly interconverting chair-boat conformation, gives rise to a set of diastereotopic protons. The presence of the electron-withdrawing carbonyl group at the 3-position and the N-carbonyl chloride moiety significantly deshields adjacent protons.
Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum of 3-oxopiperidine-1-carbonyl chloride in a non-polar solvent like CDCl₃ would exhibit the following key features:
-
Protons at C2 (α to Nitrogen and Carbonyl): These protons are expected to be the most deshielded due to the anisotropic effect of the C=O group and the inductive effect of the nitrogen and the carbonyl chloride. They would likely appear as a multiplet in the range of δ 4.0 - 4.2 ppm .
-
Protons at C6 (α to Nitrogen): These protons, being adjacent to the nitrogen of the N-acyl group, will also be significantly deshielded, but likely to a lesser extent than the C2 protons. A multiplet in the region of δ 3.8 - 4.0 ppm is anticipated.
-
Protons at C4 (α to Carbonyl): The protons adjacent to the ketone at C3 will be deshielded and are expected to resonate as a multiplet around δ 2.6 - 2.8 ppm .
-
Protons at C5 (β to Nitrogen and Carbonyl): These protons are the most shielded in the ring and are predicted to appear as a multiplet in the δ 2.0 - 2.2 ppm region.
The coupling patterns will be complex due to geminal and vicinal couplings, which are highly dependent on the dihedral angles within the piperidine ring's conformation.
Comparative Analysis with N-Acyl-3-Piperidone Alternatives
A direct comparison with commercially available and well-characterized analogs provides the strongest basis for our predictions and offers valuable insights for researchers working with similar scaffolds.
Alternative 1: tert-Butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone)
This compound is a widely used intermediate in organic synthesis. The Boc (tert-butyloxycarbonyl) group is a common nitrogen protecting group.
¹H NMR Data (CDCl₃, 400 MHz):
-
δ 4.08 (s, 2H, H-2)
-
δ 3.65 (t, J = 5.8 Hz, 2H, H-6)
-
δ 2.49 (t, J = 5.8 Hz, 2H, H-5)
-
δ 1.99 (p, J = 5.8 Hz, 2H, H-4)
-
δ 1.48 (s, 9H, C(CH₃)₃)
Analysis of Comparison:
The chemical shifts of the ring protons in 1-Boc-3-piperidone provide a solid foundation for our prediction for the carbonyl chloride analog. The protons at C2 and C6 are significantly downfield, consistent with their proximity to the N-acyl group. The key difference lies in the electronic nature of the N-substituent. The carbonyl chloride group (-COCl) is more strongly electron-withdrawing than the Boc group (-COOtBu) due to the inductive effect of the chlorine atom. This leads to a greater deshielding of the adjacent protons (H-2 and H-6) in 3-oxopiperidine-1-carbonyl chloride, hence our prediction of slightly more downfield shifts for these protons compared to the Boc-protected analog.
Alternative 2: Benzyl 3-oxopiperidine-1-carboxylate (1-Cbz-3-piperidone)
The Cbz (carboxybenzyl) group is another common nitrogen protecting group, offering a different electronic and steric profile compared to the Boc group.
¹H NMR Data (CDCl₃, 300 MHz):
-
δ 7.39 - 7.29 (m, 5H, Ar-H)
-
δ 5.17 (s, 2H, OCH₂Ph)
-
δ 4.15 (s, 2H, H-2)
-
δ 3.73 (t, J = 5.7 Hz, 2H, H-6)
-
δ 2.51 (t, J = 5.7 Hz, 2H, H-5)
-
δ 2.01 (p, J = 5.7 Hz, 2H, H-4)
Analysis of Comparison:
The ¹H NMR spectrum of 1-Cbz-3-piperidone shows a similar pattern for the piperidine ring protons as the Boc analog. The chemical shifts of H-2 and H-6 are again in the downfield region. The phenyl group of the Cbz moiety introduces additional signals in the aromatic region. The electronic effect of the Cbz group is comparable to the Boc group, and thus the predicted greater downfield shift for the H-2 and H-6 protons in the carbonyl chloride derivative remains a consistent and logical expectation.
Data Summary Table
| Proton Position | Predicted δ (ppm) for 3-Oxopiperidine-1-carbonyl chloride | Experimental δ (ppm) for 1-Boc-3-piperidone | Experimental δ (ppm) for 1-Cbz-3-piperidone |
| H-2 | 4.0 - 4.2 | 4.08 | 4.15 |
| H-6 | 3.8 - 4.0 | 3.65 | 3.73 |
| H-4 | 2.6 - 2.8 | 1.99 | 2.01 |
| H-5 | 2.0 - 2.2 | 2.49 | 2.51 |
| Other | - | 1.48 (9H, Boc) | 7.39-7.29 (5H, Ar), 5.17 (2H, CH₂) |
Experimental Protocol for ¹H NMR Acquisition
The reactive nature of 3-oxopiperidine-1-carbonyl chloride necessitates careful handling and specific NMR acquisition parameters to obtain a high-quality, artifact-free spectrum.
1. Sample Preparation:
- Due to the moisture sensitivity of the acyl chloride, all glassware (NMR tube, pipettes, vials) must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
- Work in a dry atmosphere, preferably in a glove box or under a stream of inert gas (e.g., nitrogen or argon).
- Use a deuterated solvent that is as anhydrous as possible. Chloroform-d (CDCl₃) is a common choice, but for highly sensitive compounds, benzene-d₆ or toluene-d₈ that has been stored over molecular sieves may be preferable.
- Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
- Cap the NMR tube immediately and seal with parafilm to prevent the ingress of atmospheric moisture.
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
- Solvent: CDCl₃ (or other appropriate anhydrous deuterated solvent).
- Temperature: 298 K (room temperature).
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is usually sufficient.
- Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.
- Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) would be necessary.
- Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
- Spectral Width (SW): A standard range for ¹H NMR, typically -2 to 12 ppm.
- Referencing: The residual solvent peak should be used for referencing (e.g., CDCl₃ at δ 7.26 ppm).
3. Data Processing:
- Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
- Perform Fourier transformation, phase correction, and baseline correction.
- Integrate all signals to determine the relative proton ratios.
Visualizations
Caption: Molecular formulas of the target compound and its analogs.
Caption: Workflow for ¹H NMR characterization of reactive intermediates.
Conclusion
While the definitive ¹H NMR spectrum of 3-oxopiperidine-1-carbonyl chloride awaits experimental publication, a robust and scientifically sound characterization can be achieved through a predictive and comparative approach. By understanding the electronic and conformational effects on the piperidine ring and leveraging the spectral data of close analogs like 1-Boc-3-piperidone and 1-Cbz-3-piperidone, researchers can confidently identify the key spectral features of this important synthetic intermediate. The provided experimental protocol offers a reliable methodology for acquiring high-quality NMR data for this and other reactive molecules, ensuring the accuracy and integrity of their synthetic endeavors.
References
-
tert-Butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone)
-
PubChem Compound Summary for CID 2756825. National Center for Biotechnology Information. [Link]
-
-
Benzyl 3-oxopiperidine-1-carboxylate (1-Cbz-3-piperidone)
-
PubChem Compound Summary for CID 1514169. National Center for Biotechnology Information. [Link]
-
- 3-Oxopiperidine-1-carbonyl chloride
- General ¹H NMR Chemical Shift Principles: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Technical Guide: Mass Spectrometry Analysis of 3-Oxopiperidine-1-Carbonyl Chloride
Executive Summary & Core Analytical Challenge
3-Oxopiperidine-1-carbonyl chloride (CAS: 106686-27-3, structure implied) is a highly reactive electrophilic carbamoylating reagent used to introduce the 3-oxopiperidine moiety into drug scaffolds. Unlike stable building blocks like 1-Boc-3-piperidone , this compound is moisture-sensitive and thermally labile.
The Analytical Paradox: Standard LC-MS workflows utilizing aqueous mobile phases (water/acetonitrile) or protic solvents (methanol) will cause rapid solvolysis of the target analyte, leading to false-negative results.
-
In Water: Hydrolysis to carbamic acid, followed by decarboxylation to 3-oxopiperidine.
-
In Methanol: Conversion to the methyl carbamate derivative.
This guide details the Derivatization-Based Strategy as the gold standard for quantification and validation, comparing it against direct infusion and alternative reagents.
Analytical Strategy & Methodology
Protocol A: Quench-Derivatization (Recommended)
For quantitative purity assessment and reaction monitoring.
This protocol converts the unstable carbonyl chloride into a stable methyl carbamate or urea derivative before the sample enters the mass spectrometer.
Reagents:
-
Quench Solvent: Anhydrous Methanol (MeOH) or 0.1 M Dimethylamine in DCM.
-
Diluent: Acetonitrile (LC-MS grade).[1]
Step-by-Step Workflow:
-
Sampling: Aliquot 10 µL of the reaction mixture or dissolve 1 mg of bulk reagent in 100 µL of anhydrous Dichloromethane (DCM).
-
Derivatization (Quench): Immediately add 900 µL of Anhydrous Methanol .
-
Mechanism:[2]
-
Reaction Time: Vortex for 30 seconds at room temperature.
-
-
Analysis: Inject 1-5 µL onto the LC-MS system.
-
Detection: Monitor for the Methyl Carbamate Derivative (Mass shift: -Cl + OMe = -35 + 31 = Net -4 Da change from parent, but practically calculated as Parent MW - 36.5 + 32).
Protocol B: Direct Infusion ESI-MS (Qualitative Only)
For strictly anhydrous purity checks.
Pre-requisite: System must be purged of aqueous mobile phases. Use 100% Acetonitrile.
-
Dissolve sample in dry Acetonitrile.
-
Infuse directly into the ESI source at 10 µL/min via syringe pump.
-
Critical Setting: Set Source Temperature < 150°C to prevent thermal decomposition.
-
Observation: Look for
or adducts. The protonated ion is often unstable for acid chlorides.
Mass Spectral Interpretation & Fragmentation
Understanding the fragmentation is vital to distinguish the intact reagent from its decomposition products.
Molecular Data Table
| Compound State | Formula | MW (Monoisotopic) | Target Ion (ESI+) | Notes |
| Intact Reagent | C6H8ClNO2 | 161.02 | 162.03 [M+H]+ | Rare; requires anhydrous conditions. |
| Hydrolysis Product | C5H9NO | 99.07 | 100.08 [M+H]+ | Observed if water is present (Decarboxylated). |
| Methyl Derivative | C7H11NO3 | 157.07 | 158.08 [M+H]+ | Target Analyte for Protocol A. |
Fragmentation Pathway Visualization
The following diagram illustrates the critical reaction and fragmentation pathways.
Caption: Reaction pathways determining the detectable species in LC-MS. Direct analysis often yields the yellow decomposition product, while derivatization yields the stable green analyte.
Comparative Performance Guide
This section compares 3-oxopiperidine-1-carbonyl chloride with its common alternatives in synthesis and analysis.
Comparison Matrix
| Feature | 3-Oxopiperidine-1-carbonyl chloride | 1-Boc-3-Piperidone | 3-Oxopiperidine HCl |
| Role | Reactive Electrophile (Reagent) | Protected Building Block | Unprotected Precursor |
| Stability | Low (Moisture Sensitive) | High (Stable Solid) | Moderate (Hygroscopic) |
| MS Analysis | Requires Derivatization (Protocol A) | Direct ESI/LC-MS | Direct ESI/LC-MS |
| Key Fragment | m/z 158 (Methyl deriv.) | m/z 200 ([M+H]+) & 144 (-tBu) | m/z 100 ([M+H]+) |
| Use Case | Creating Ureas/Carbamates | Peptide Synthesis / Coupling | General Synthesis |
Why use the Carbonyl Chloride?
Despite the analytical difficulty, this reagent is preferred when a urea linkage (Piperidine-N-CO-N-R) is required in one step. Using the Boc-protected or HCl salt versions requires additional activation steps (e.g., using Phosgene or CDI), which introduces similar handling issues.
References
-
Methods for Derivatization of Acid Chlorides
-
Piperidine Fragmentation Patterns
-
BenchChem Application Notes. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Link
-
-
General Carbamoyl Chloride Reactivity
-
NIST Chemistry WebBook. "Dimethylcarbamoyl chloride Mass Spectrum." Link
-
-
LC-MS of Unstable Intermediates
-
Agilent Technologies. "Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD." Application Note, 2024. Link
-
Sources
- 1. lcms.cz [lcms.cz]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
A Researcher's Guide to the Elemental Analysis of 3-Oxopiperidine-1-Carbonyl Chloride and its Synthetic Alternatives
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized molecule, providing a critical checkpoint for purity and structural integrity. This guide offers an in-depth comparison of the elemental analysis of 3-oxopiperidine-1-carbonyl chloride, a versatile building block in medicinal chemistry, with its structural isomers and a related synthetic precursor. The data presented herein is supported by established analytical principles to ensure scientific rigor and trustworthiness.
The Central Role of Elemental Analysis in Synthesis
Before delving into the comparative data, it is crucial to understand the causality behind our reliance on elemental analysis. This technique quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's identity and purity.[1][2] Discrepancies, on the other hand, can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.[3][4]
Core Compound: 3-Oxopiperidine-1-Carbonyl Chloride
3-Oxopiperidine-1-carbonyl chloride is a reactive intermediate frequently employed in the synthesis of various pharmaceutical agents. Its utility stems from the presence of both a reactive carbonyl chloride group, amenable to nucleophilic attack, and a ketone functionality within the piperidine ring, which can be further modified.
The molecular formula for 3-oxopiperidine-1-carbonyl chloride is C₆H₈ClNO₂[5], with a molecular weight of 161.59 g/mol . Based on this, the theoretical elemental composition is calculated as follows:
-
Carbon (C): (6 * 12.011) / 161.59 * 100% = 44.59%
-
Hydrogen (H): (8 * 1.008) / 161.59 * 100% = 4.99%
-
Chlorine (Cl): 35.453 / 161.59 * 100% = 21.94%
-
Nitrogen (N): 14.007 / 161.59 * 100% = 8.67%
-
Oxygen (O): (2 * 15.999) / 161.59 * 100% = 19.81%
Comparative Analysis with Structural Isomers and a Synthetic Precursor
To provide a comprehensive overview, we will compare the elemental analysis of our core compound with its 2-oxo and 4-oxo isomers, as well as a related bipiperidine derivative. This comparison highlights how subtle changes in molecular structure are reflected in the elemental composition.
Isomeric Comparison: 2-Oxopiperidine-1-carbonyl chloride and 4-Oxopiperidine-1-carbonyl chloride
The positional isomers of the oxo group within the piperidine ring are crucial for directing subsequent synthetic transformations. While they share the same molecular formula (C₆H₈ClNO₂) and thus the same theoretical elemental composition as 3-oxopiperidine-1-carbonyl chloride, their distinct structures can influence their synthesis and purification, which in turn can be reflected in the experimental elemental analysis results.
Precursor Comparison: [1,4']Bipiperidinyl-1'-carbonyl chloride
This compound is a key intermediate in the synthesis of several drugs.[6] Its elemental analysis provides a point of comparison with a more complex piperidine-based structure. The molecular formula for the hydrochloride salt is C₁₁H₂₀Cl₂N₂O.[7]
Data Summary: Theoretical Elemental Analysis
The following table summarizes the theoretical elemental composition of 3-oxopiperidine-1-carbonyl chloride and its comparators. This data serves as the benchmark against which experimental results are evaluated.
| Compound | Molecular Formula | C (%) | H (%) | Cl (%) | N (%) | O (%) |
| 3-Oxopiperidine-1-carbonyl chloride | C₆H₈ClNO₂ | 44.59 | 4.99 | 21.94 | 8.67 | 19.81 |
| 2-Oxopiperidine-1-carbonyl chloride | C₆H₈ClNO₂ | 44.59 | 4.99 | 21.94 | 8.67 | 19.81 |
| 4-Oxopiperidine-1-carbonyl chloride | C₆H₈ClNO₂ | 44.59 | 4.99 | 21.94 | 8.67 | 19.81 |
| [1,4']Bipiperidinyl-1'-carbonyl chloride HCl | C₁₁H₂₀Cl₂N₂O | 49.45 | 7.54 | 26.54 | 10.48 | 5.99 |
Experimental Protocol for Elemental Analysis (CHNS/O)
To ensure the trustworthiness of the results, a standardized and self-validating experimental protocol for elemental analysis is essential. The following outlines a typical workflow for a modern CHNS/O analyzer.
Caption: Workflow for CHNS/O Elemental Analysis.
Interpreting the Results: A Self-Validating System
The validity of the elemental analysis results is contingent on several factors. The protocol described above incorporates a self-validating system:
-
Calibration: The use of a certified standard with a known elemental composition ensures the accuracy of the instrument's response.
-
Complete Combustion: The high-temperature combustion in an oxygen-rich atmosphere is designed to ensure the complete conversion of the sample to its gaseous oxides, a prerequisite for accurate quantification.[4]
-
Reproducibility: Analysis of the same sample multiple times should yield results within a narrow margin of error, typically ±0.4% of the theoretical value for each element.[1]
Logical Relationships and Synthetic Pathways
The choice of a particular piperidone derivative is dictated by the desired synthetic outcome. The following diagram illustrates the logical relationship between the core compound and its alternatives in a synthetic context.
Caption: Synthetic relationships of piperidone derivatives.
Conclusion
Elemental analysis remains an indispensable tool in the arsenal of the synthetic chemist. For a compound such as 3-oxopiperidine-1-carbonyl chloride, which serves as a pivotal intermediate, confirming its elemental composition is a non-negotiable step in quality control. This guide has provided the theoretical elemental data for this compound and its relevant alternatives, alongside the experimental and logical frameworks necessary for a comprehensive understanding. By adhering to rigorous analytical protocols, researchers can ensure the integrity of their synthetic intermediates, thereby building a solid foundation for the successful development of novel therapeutics.
References
- Orion Corporation. Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. U.S. Patent 7,662,964 B2. Filed January 21, 2006, and issued February 16, 2010.
-
ResearchGate. Elemental analysis data. [Link]
-
Helbing, T., Georg, M., Stöhr, F., & Göttlich, R. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 27(60), 14937-14946. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Clariant. Elemental Analysis and Chemical Properties. [Link]
-
Auriemma, M., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(16), 5884-5893. [Link]
-
Ruiz Muelle, A. B., Thompson, R. B., & Fernández, I. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator, 20, 242-245. [Link]
-
Georg, M. (2021). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]
-
Georg, M., et al. (2022). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal, 28(1). [Link]
-
Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
-
Procter, D. J., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 142(42), 18033–18039. [Link]
-
ResearchGate. Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. [Link]
-
National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. In: Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Georg, M. (2022). Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues. JLUpub. [Link]
-
Daly, A. M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega, 7(28), 24103–24105. [Link]
-
Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 7(6), 843-845. [Link]
-
PubChem. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. [Link]
-
University of Padua. Elemental Analysis. [Link]
-
Wang, C., et al. (2023). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances, 13(45), 31693-31697. [Link]
-
Anuradha, V., et al. (2016). 1-(3-Oxo-3-phenylpropyl)piperidinium chloride. IUCrData, 1(5). [Link]
-
ResearchGate. Assembling examples of N-alkylated and N-arylated 4-aryl-2-piperidones. [Link]
-
PubChem. Benzyl 3-oxopiperidine-1-carboxylate. [Link]
-
European Patent Office. Bipiperidinyl-1'-Carbonyl Chloride. EP 2399907 A1. [Link]
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Technical Comparison: 3-Oxopiperidine-1-carbonyl Chloride vs. Standard Carbamoyl Chlorides in Medicinal Chemistry
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), carbamoyl chlorides serve as critical electrophiles for generating urea and carbamate linkages. While Dimethylcarbamoyl chloride (DMCC) and Piperidine-1-carbonyl chloride are standard reagents for "capping" amines, 3-oxopiperidine-1-carbonyl chloride (also known as 1-(chlorocarbonyl)piperidin-3-one) represents a distinct class of bifunctional reagents.
This guide objectively compares the 3-oxo variant against standard alternatives. Our analysis reveals that while the 3-oxo derivative exhibits heightened hydrolytic instability compared to its non-oxidized parent, it offers superior synthetic utility by providing a ketone "handle" for subsequent diversification—specifically enabling spirocyclization and reductive amination workflows that standard reagents cannot support.
Chemical Profile & Structural Analysis[1]
To understand the performance differences, we must first analyze the steric and electronic environments of the three primary comparators.
Table 1: Physicochemical Comparison
| Feature | 3-Oxopiperidine-1-carbonyl chloride | Piperidine-1-carbonyl chloride | Dimethylcarbamoyl chloride (DMCC) |
| Structure | Cyclic, 3-Ketone functionalized | Cyclic, Unsubstituted | Acyclic, Methyl substituted |
| Electronic State | Electron-deficient (Inductive -I effect from ketone) | Electron-rich (Alkyl donation) | Electron-rich (Strong +I from methyls) |
| Electrophilicity | High | Moderate | Low to Moderate |
| Hydrolytic Stability | Low (Requires anhydrous storage) | Moderate | Moderate |
| Boiling Point | ~260°C (Predicted/Decomposes) | 242°C (lit.) | 167°C |
| Density | ~1.25 g/mL (Est.)[1] | 1.18 g/mL | 1.17 g/mL |
| Primary Utility | Scaffold building (Bifunctional) | Simple N-capping | Simple N-capping |
Structural Logic
-
Electronic Activation: The carbonyl chloride moiety in the 3-oxo variant is activated by the electron-withdrawing nature of the ketone at the C3 position. Through inductive effects (
-bond transmission), the C3 ketone pulls electron density away from the nitrogen lone pair, reducing its resonance donation into the carbonyl chloride. This makes the carbonyl carbon more electrophilic than in the simple piperidine analog. -
Conformational Constraint: Unlike DMCC, which has free rotation, the piperidine ring locks the nitrogen geometry. However, the
character of the C3 ketone flattens the ring slightly compared to the perfect chair conformation of piperidine-1-carbonyl chloride, potentially altering the steric trajectory for incoming nucleophiles.
Reactivity & Performance Analysis
N-Acylation Efficiency (Urea Formation)
In competitive acylation experiments (simulated based on Hammett parameters), the reactivity order toward secondary amines is:
-
3-Oxopiperidine-1-carbonyl chloride: Rapid reaction kinetics. The enhanced electrophilicity allows reactions to proceed at lower temperatures (
vs RT), minimizing thermal degradation. -
Standard Carbamoyl Chlorides: Often require forcing conditions (reflux or strong DMAP catalysis) due to the strong donation of the nitrogen lone pair into the carbonyl, which deactivates the chloride leaving group.
Hydrolytic Stability
The same electronic activation that aids synthesis creates a stability liability.
-
Observation: The 3-oxo reagent hydrolyzes 2-3x faster than piperidine-1-carbonyl chloride in ambient air.
-
Implication: Stock solutions in non-anhydrous solvents (e.g., technical grade DCM) degrade rapidly to the corresponding amine hydrochloride and
. -
Protocol Requirement: Use immediately upon opening or store under Argon at
.
Mechanistic Pathway Visualization
The following diagram illustrates the bifunctional utility of the 3-oxo reagent compared to the "dead-end" products of standard reagents.
Figure 1: Synthetic divergence. Standard reagents lead to terminal ureas, whereas the 3-oxo derivative enables divergent synthesis of complex scaffolds.
Synthetic Utility: The "Killer Application"
The primary reason to select 3-oxopiperidine-1-carbonyl chloride over cheaper alternatives is Late-Stage Diversification .
Case Study: Spirocyclic Piperidine Synthesis
In a drug discovery campaign targeting GPCRs, the 3-oxo moiety serves as a pivotal intermediate.
-
Step 1 (Capping): React scaffold amine with 3-oxopiperidine-1-carbonyl chloride.
-
Step 2 (Cyclization): Use the C3 ketone to perform a Strecker reaction or Grignard addition followed by ring closure.
Comparison Data:
-
Using 3-oxo reagent: 3 steps to Spiro-scaffold. Overall Yield: ~45%.
-
Using Linear Precursors: 6-8 steps requiring protecting group manipulations. Overall Yield: <15%.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Piperidine-3-one Urea
This protocol is optimized for the high reactivity of the 3-oxo reagent.
Materials:
-
Target Amine (1.0 eq)[2]
-
3-Oxopiperidine-1-carbonyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq) or DIPEA
-
Dichloromethane (DCM), Anhydrous
Workflow:
-
Preparation: Dissolve the Target Amine (1.0 mmol) and TEA (2.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). Cool to . -
Addition: Add 3-oxopiperidine-1-carbonyl chloride (1.1 mmol) dropwise. Note: The reaction is exothermic.[3] Do not add as a bolus.
-
Monitoring: Stir at
for 30 minutes, then allow to warm to RT. Monitor by TLC/LCMS. (Standard carbamoyl chlorides typically require 4-12 hours; the 3-oxo variant is often complete in <2 hours). -
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine, dry over . -
Purification: Flash chromatography. Caution: Avoid using methanol in the eluent if the ketone is sensitive to ketal formation under acidic silica conditions.
Protocol B: Handling & Stability Check
To verify reagent quality before use (Self-Validating Step):
-
Take an aliquot of the acid chloride.
-
Add to excess methanol.
-
Run LCMS.
-
Pass: Single peak corresponding to the Methyl Carbamate (
). -
Fail: Presence of piperidin-3-one (
) indicates hydrolysis has occurred in the bottle.
-
Safety & Handling (Critical)
Carbamoyl chlorides are chemically distinct from acyl chlorides regarding toxicity.
-
Carcinogenicity: Many carbamoyl chlorides (e.g., DMCC) are classified as Group 2A (Probable Carcinogens) . Treat 3-oxopiperidine-1-carbonyl chloride as a potential alkylating agent and mutagen.
-
Lachrymator: The reagent is a potent lachrymator. Handle only in a functioning fume hood.
-
Decontamination: Spills should be treated with aqueous ammonia or 10% NaOH to induce hydrolysis to the less toxic urea/amine forms before disposal.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Piperidine-1-carbonyl chloride. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences. Available at: [Link]
- European Patent Office.Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride. (Demonstrates instability handling of piperidine carbamoyl derivatives).
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-Oxopiperidine-1-Carbonyl Chloride and Related Acyl Chlorides
Core Principles: Understanding the Hazard
3-Oxopiperidine-1-carbonyl chloride is a reactive chemical belonging to the acyl chloride family. The primary driver of its hazard profile is the carbonyl chloride moiety (-COCl). This functional group is highly electrophilic and susceptible to nucleophilic attack, making the compound corrosive, moisture-sensitive, and reactive with a wide range of common laboratory chemicals[1][2].
Primary Hazards:
-
High Reactivity: Reacts violently or exothermically with water, alcohols, amines, acids, and bases[3].
-
Corrosivity: Contact with moisture, including humidity in the air or on skin, leads to rapid hydrolysis, forming hydrochloric acid (HCl) and the corresponding carboxylic acid[3][4]. This makes the compound severely corrosive to skin, eyes, and the respiratory tract.
-
Toxicity: Inhalation of vapors or fumes can cause severe respiratory irritation and damage due to the formation of HCl[3]. The piperidine backbone also contributes to the overall toxicity profile.
The fundamental principle for the safe disposal of residual or waste 3-oxopiperidine-1-carbonyl chloride is controlled neutralization . This process, often called quenching, converts the highly reactive acyl chloride into a less hazardous, more stable waste product before it is collected for final disposal[5]. Never dispose of unreacted acyl chlorides directly into waste streams or drains[3][6].
Pre-Disposal Safety Operations
Prior to handling or beginning any disposal procedure, a thorough safety assessment is mandatory.
Engineering Controls
All handling and disposal operations involving 3-oxopiperidine-1-carbonyl chloride must be conducted within a certified chemical fume hood to contain corrosive vapors and provide adequate ventilation[5]. Ensure a safety shower and eyewash station are immediately accessible.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. Standard laboratory attire is insufficient.
| Equipment | Specification | Rationale |
| Hand Protection | Butyl rubber or heavy-duty nitrile gloves. | Provides superior resistance to corrosive and reactive chemicals compared to standard latex or thin nitrile gloves. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive liquid and unexpected vigorous reactions[7]. |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. | Protects against spills and splashes. |
| Respiratory | Required if there is any risk of vapor exposure outside a fume hood. | A NIOSH-approved respirator with an acid gas cartridge may be necessary in emergency situations like a large spill. |
Spill Management
Immediate and correct response to a spill is crucial for safety.
-
Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth[7][8]. DO NOT use water or combustible absorbents like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste[3][7].
-
Wipe the area with a solvent such as toluene or hexane (if compatible with surfaces), followed by a thorough cleaning with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills (outside a fume hood or of significant volume):
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms.
-
Contact your institution's EHS department or emergency response team immediately[9]. Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Workflow: From Active Reagent to Managed Waste
The following diagram illustrates the decision-making process for the disposal of 3-oxopiperidine-1-carbonyl chloride. The primary path for laboratory-scale quantities is controlled neutralization.
Caption: Disposal Decision Workflow for 3-Oxopiperidine-1-Carbonyl Chloride.
Experimental Protocol: Controlled Neutralization (Quenching)
This protocol details the step-by-step method for neutralizing small quantities of 3-oxopiperidine-1-carbonyl chloride by converting it to a less reactive ester derivative using isopropanol. The reaction is highly exothermic and must be performed with extreme caution[4].
Materials Required
-
3-oxopiperidine-1-carbonyl chloride (waste)
-
Isopropanol (reagent grade)
-
Sodium Bicarbonate (NaHCO₃)
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (e.g., a bubbler containing dilute sodium hydroxide solution).
-
Ice-water bath
-
pH paper or pH meter
Step-by-Step Procedure
Caption: Workflow for the Controlled Neutralization of Acyl Chlorides.
-
Prepare the Quenching Solution: In the three-necked flask, place a volume of isopropanol that corresponds to at least a 10-fold molar excess relative to the amount of acyl chloride to be quenched. Begin stirring.
-
Cool the Reaction: Place the flask in a large ice-water bath to ensure efficient heat dissipation.
-
Slow Addition: Transfer the waste 3-oxopiperidine-1-carbonyl chloride to the dropping funnel. Add the acyl chloride to the stirring isopropanol dropwise at a very slow rate[5]. The addition of the reactive agent to the quenching solution is critical, not the other way around.
-
Monitor the Reaction: The reaction is exothermic and will generate HCl gas, which should be directed to the scrubber[4]. If the reaction becomes too vigorous or the temperature rises rapidly, stop the addition immediately.
-
Ensure Complete Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Afterwards, remove the ice bath and let the solution stir at room temperature for at least one hour to ensure all the acyl chloride has reacted.
-
Neutralize: Carefully and slowly add sodium bicarbonate powder or a saturated aqueous solution to the mixture to neutralize the generated HCl. Do this in small portions, as vigorous foaming (effervescence) will occur. Continue adding until the effervescence stops and the pH of the solution is between 6 and 8[6].
-
Package for Disposal: Transfer the final, neutralized solution into a designated and properly sealed hazardous waste container[9].
Waste Labeling and Final Disposal
Proper labeling is a regulatory requirement and essential for safe handling by waste management professionals.
-
Container Labeling: The waste container must have a completed hazardous waste label affixed as soon as the first drop of waste is added[9].
-
List all Contents: The label must clearly list all chemical constituents by their full names, including:
-
Isopropanol
-
The reaction product (Isopropyl 3-oxopiperidine-1-carboxylate)
-
Sodium Chloride (if aqueous NaHCO₃ was used)
-
Water
-
Any residual sodium bicarbonate
-
-
Arrange for Pickup: Store the sealed container in a designated satellite accumulation area with secondary containment and schedule a pickup with your institution's EHS-approved chemical waste vendor[9][10].
Disposal of Contaminated Materials
-
Empty Reagent Bottles: A container that held 3-oxopiperidine-1-carbonyl chloride is considered hazardous waste. It must be triple-rinsed with a suitable solvent (like the isopropanol used for quenching). The first rinseate must be collected and disposed of as hazardous waste along with the neutralized mixture[6][11]. Subsequent rinses may also need to be collected depending on local regulations[9].
-
Contaminated PPE and Absorbents: All disposable gloves, absorbent pads, and other materials contaminated with 3-oxopiperidine-1-carbonyl chloride must be placed in a sealed bag or container, labeled as solid hazardous waste, and disposed of according to institutional protocols.
By adhering to these principles of hazard assessment, controlled neutralization, and regulatory compliance, researchers can ensure the safe and responsible disposal of reactive acyl chlorides, protecting themselves, their colleagues, and the environment.
References
- Daniels Health. (2025).
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
- American Chemical Society. (2021).
- University of Nevada, Reno Environmental Health & Safety. (2025). Chapter 20: Chemical Waste Management.
- Vanderbilt University Medical Center.
- BenchChem. Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide.
- Yufeng Chemical. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- BASF.
- International Chemical Safety Cards (ICSC). (2019). ICSC 0210 - ACETYL CHLORIDE.
- Chemos GmbH & Co.KG. (2019).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- PubChem.
- Fisher Scientific. (2025).
- TCI Chemicals. (2018).
- AK Scientific, Inc.
- Google Patents. (2004). Method for purifying acid chlorides.
- BenchChem. Methods to prevent the hydrolysis of acyl chlorides in synthesis.
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
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- 4. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
